![molecular formula C19H18N2O4 B2476604 8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one CAS No. 1554255-23-0](/img/structure/B2476604.png)
8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been explored in various scientific studies, primarily focusing on chemical synthesis and structural analysis. For instance, Perricone, Elslager, and Worth (1970) explored the boron trifluoride-catalyzed 1,4-addition reactions to synthesize similar compounds, highlighting the structural diversity and complexity of such chemical processes (Perricone, Elslager, & Worth, 1970). Additionally, Sobarzo-Sánchez, Castedo, and Fuente (2006) conducted a theoretical study on similar dihydroquinolinones, providing insights into their structural and electronic properties (Sobarzo-Sánchez, Castedo, & Fuente, 2006).
Biological Activity and Pharmacological Potential
While exploring the pharmacological potential of compounds related to this compound, several studies have been conducted. For example, Tzeng et al. (1997) synthesized derivatives and evaluated their antiplatelet and vasorelaxant activities, indicating potential therapeutic uses (Tzeng et al., 1997). Choi et al. (2001) studied the metabolism of a structurally similar H(+)/K(+) ATPase inhibitor, shedding light on its metabolic pathways and possible pharmacological effects (Choi et al., 2001).
Synthesis Techniques and Chemical Properties
Various synthesis techniques and investigations into the chemical properties of similar compounds have been carried out. For example, Rutkauskas, Kantminienė, and Beresnevieius (2008) discussed the synthesis and cyclization of compounds similar to this compound, providing insights into their chemical behaviors (Rutkauskas, Kantminienė, & Beresnevieius, 2008). Sekar and Prasad (1998) explored the synthesis of pyrano[2,3-b]quinolines, highlighting the versatility of synthesis methods for such compounds (Sekar & Prasad, 1998).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. For example, some indole derivatives have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .
properties
IUPAC Name |
8-[(4-methoxyanilino)methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-4-2-14(3-5-15)20-11-13-8-12-9-17-18(25-7-6-24-17)10-16(12)21-19(13)22/h2-5,8-10,20H,6-7,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOWCZYWPOQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

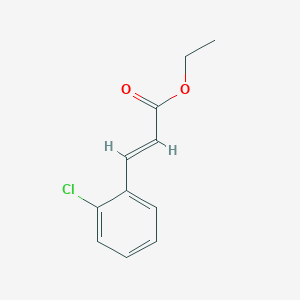
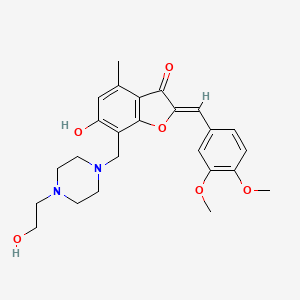
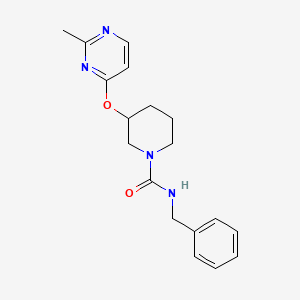


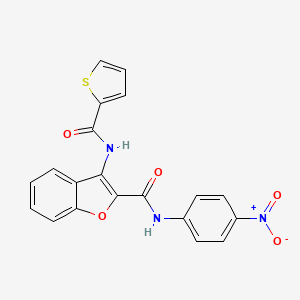
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)
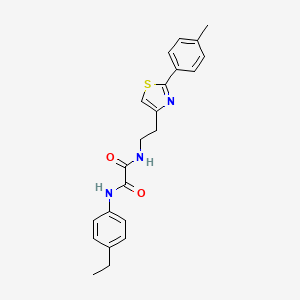
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)
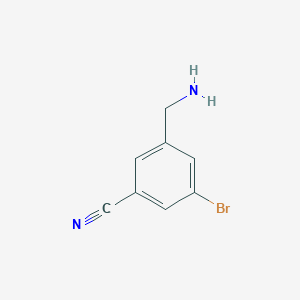


![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2476544.png)